Boc-N-methyl-D-2-aminobutyric acid
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Overview
Description
Boc-N-methyl-D-2-aminobutyric acid: is a derivative of 2-aminobutyric acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the alpha carbon is substituted with a methyl group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The synthesis of Boc-N-methyl-D-2-aminobutyric acid typically involves the protection of the amino group of 2-aminobutyric acid with a Boc group. This can be achieved by reacting 2-aminobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide.
Bioproduction: An alternative method involves the bioproduction of 2-aminobutyric acid using microbial strains such as Aspergillus tamarii.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-N-methyl-D-2-aminobutyric acid can undergo oxidation reactions, although these are less common due to the presence of the Boc protecting group.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products:
Reduction: Corresponding alcohol.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
Chemistry:
Biology:
- Studied for its role in the synthesis of biologically active compounds and as a precursor in the production of pharmaceuticals .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of Boc-N-methyl-D-2-aminobutyric acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Boc-L-2-aminobutyric acid: Similar structure but with an L-configuration.
N-Boc-2-aminoacetaldehyde: Another Boc-protected amino compound used in organic synthesis.
L-2-aminobutyric acid: The unprotected form of the compound, used in different contexts.
Uniqueness: Boc-N-methyl-D-2-aminobutyric acid is unique due to its specific configuration (D-form) and the presence of a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This makes it particularly useful in the synthesis of certain peptides and pharmaceuticals where stereochemistry is crucial .
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXDRLIEARGEQY-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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